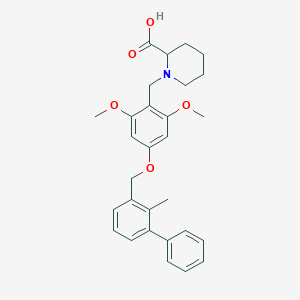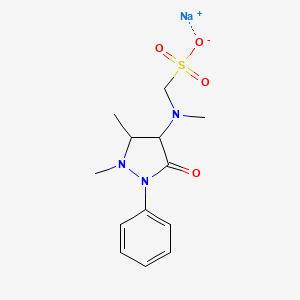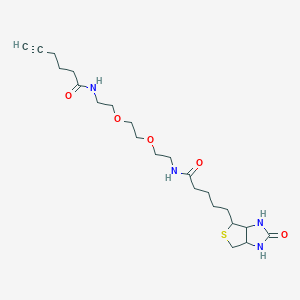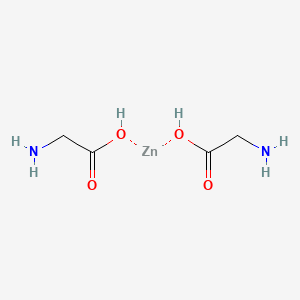
Bms-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BMS-1, also known as PD-1/PD-L1 inhibitor 1, is a small molecule inhibitor that targets the interaction between programmed death-1 (PD-1) and programmed death-ligand 1 (PD-L1). This interaction plays a crucial role in the immune system’s ability to recognize and attack cancer cells. By inhibiting this interaction, this compound can enhance the immune response against tumors, making it a promising candidate for cancer immunotherapy .
準備方法
Synthetic Routes and Reaction Conditions
BMS-1 is synthesized through a series of chemical reactions that involve the formation of its core structure and the addition of functional groups. The synthetic route typically includes:
- Formation of the core structure through a series of condensation reactions.
- Addition of functional groups to enhance its binding affinity and selectivity for PD-1/PD-L1 interaction.
- Purification and characterization of the final product to ensure its purity and efficacy .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce large quantities of the compound. This process includes:
- Optimization of reaction conditions to maximize yield and minimize impurities.
- Use of high-throughput screening techniques to identify the most efficient synthetic route.
- Implementation of quality control measures to ensure the consistency and reliability of the final product .
化学反応の分析
Types of Reactions
BMS-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives that may have varying degrees of efficacy.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its binding affinity.
Substitution: Substitution reactions can introduce new functional groups to the this compound molecule, enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound that have been modified to enhance their binding affinity and selectivity for PD-1/PD-L1 interaction .
科学的研究の応用
BMS-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the PD-1/PD-L1 interaction and develop new inhibitors.
Biology: Helps in understanding the immune system’s response to cancer and other diseases.
Medicine: Potential therapeutic agent for cancer immunotherapy, enhancing the immune system’s ability to recognize and attack tumors.
Industry: Used in the development of new drugs and therapeutic strategies for cancer treatment.
作用機序
BMS-1 exerts its effects by binding to the PD-L1 protein, preventing its interaction with PD-1. This inhibition allows T-cells to recognize and attack cancer cells more effectively. The molecular targets involved include the PD-1 receptor on T-cells and the PD-L1 ligand on tumor cells. The pathway involves the activation of T-cells and the subsequent immune response against the tumor .
類似化合物との比較
BMS-1 is compared with other similar compounds such as Incyte-001 and Incyte-011. While all these compounds target the PD-1/PD-L1 interaction, this compound has shown higher binding affinity and selectivity in various assays. Similar compounds include:
Incyte-001: Exhibits lower binding affinity and higher cytotoxicity compared to this compound.
Incyte-011: Shows moderate binding affinity and better blood-brain barrier permeability
This compound stands out due to its high binding affinity, selectivity, and potential for clinical application in cancer immunotherapy.
特性
分子式 |
C29H33NO5 |
|---|---|
分子量 |
475.6 g/mol |
IUPAC名 |
1-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C29H33NO5/c1-20-22(12-9-13-24(20)21-10-5-4-6-11-21)19-35-23-16-27(33-2)25(28(17-23)34-3)18-30-15-8-7-14-26(30)29(31)32/h4-6,9-13,16-17,26H,7-8,14-15,18-19H2,1-3H3,(H,31,32) |
InChIキー |
ZBOYJODMIAUJHH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCCC4C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S,3R,4S,5S)-6-[[(1R,3S,4R,8S,12R,17R,20R,22S)-22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-8-(hydroxymethyl)-3,4,8,12,19,19,21-heptamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-5-[(3R,4R,5R,6R)-4,5,6-trihydroxydioxan-3-yl]oxy-3-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B13399272.png)
![8,9-Diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid](/img/structure/B13399281.png)
![1-(3,8,12,14,17-Pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B13399282.png)
![Pregn-4-ene-3,20-dione, 6-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (6alpha,11beta,16alpha)-](/img/structure/B13399289.png)



![11-hydroxy-1-(hydroxymethyl)-3,3,5a,5b,10,11,13b-heptamethyl-4,5,6,7,8,9,10,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-7a-carboxylic acid](/img/structure/B13399304.png)
![cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle]](/img/structure/B13399313.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13399320.png)
![(2R,3S,5R)-5-{2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13399333.png)
